Fortunellin

Diabetic Cardiomyopathy AMPK/Nrf2 Pathway Cardiac Inflammation

Flavonoid research is compromised by class-limiting poor oral bioavailability, undermining in vivo translational validity. Fortunellin (acacetin-7-O-neohesperidoside) overcomes this barrier with 88.57% predicted human oral bioavailability. • AMPK/Nrf2 pathway activation with validated cardioprotection in high-fructose diabetic mouse models; low observed toxicity supports long-term in vivo studies. • Allosteric 3CL-Pro dimerization inhibitor (ΔG -13.9 kcal/mol), mechanistically distinct from orthosteric inhibitors for antiviral combination research. • ≥98% HPLC purity ensures batch-to-batch experimental reproducibility.

Molecular Formula C28H32O14
Molecular Weight 592.5 g/mol
CAS No. 20633-93-6
Cat. No. B1673558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFortunellin
CAS20633-93-6
Synonymsacacetin-7-O-neohesperidoside
fortunellin
Molecular FormulaC28H32O14
Molecular Weight592.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O
InChIInChI=1S/C28H32O14/c1-11-21(32)23(34)25(36)27(38-11)42-26-24(35)22(33)19(10-29)41-28(26)39-14-7-15(30)20-16(31)9-17(40-18(20)8-14)12-3-5-13(37-2)6-4-12/h3-9,11,19,21-30,32-36H,10H2,1-2H3/t11-,19+,21-,22+,23+,24-,25+,26+,27-,28+/m0/s1
InChIKeyMLWDGPFGTFOLRJ-CUVHLRMHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fortunellin: Flavonoid O-Glycoside Overview


Fortunellin (acacetin‑7‑O‑neohesperidoside; CAS 20633‑93‑6) is a flavonoid O‑glycoside belonging to the flavonoid‑7‑O‑glycoside class, with a molecular formula of C₂₈H₃₂O₁₄ and molecular weight of 592.55 g/mol [REFS‑1]. It is primarily isolated from the fruits of *Fortunella margarita* (kumquat) [REFS‑2] and is characterized by the aglycone acacetin linked at the C7 position to the disaccharide neohesperidose [REFS‑1]. As a research‑grade compound, it is available at purities ≥98% (HPLC) [REFS‑3], enabling precise experimental reproducibility.

Why Fortunellin Is Not Interchangeable


Flavonoid glycosides exhibit profound differences in biological activity and pharmacokinetics driven by specific aglycone‑sugar combinations. Substituting Fortunellin with a generic flavonoid (e.g., hesperidin or rutin) overlooks its unique acacetin‑7‑O‑neohesperidoside structure, which dictates a distinct binding affinity for the SARS‑CoV‑2 3CL‑Pro dimerization interface [REFS‑1] and a specific capacity to activate the AMPK/Nrf2 pathway in fructose‑induced cardiac injury models [REFS‑2]. The high predicted human oral bioavailability (88.57%) for Fortunellin [REFS‑3] is also not a general class feature and is crucial for translational research design. Therefore, compound‑level specification is mandatory for experimental validity.

Fortunellin: Direct Comparative Evidence


AMPK/Nrf2 Activation in Diabetic Cardiomyopathy

Fortunellin uniquely demonstrates in vivo efficacy in a high‑fructose diabetic cardiomyopathy mouse model by significantly reducing cardiac histopathological scores and inflammatory markers. This study provides a direct comparison to a control (vehicle‑treated diabetic mice) [REFS‑1]. While other citrus flavonoids like naringin and hesperidin also exhibit AMPK/Nrf2 activation [REFS‑2][REFS‑3], this specific fructose‑induced cardiac injury model with associated p‑IKKα/p‑IκBα suppression is a defined and validated context for Fortunellin.

Diabetic Cardiomyopathy AMPK/Nrf2 Pathway Cardiac Inflammation

SARS-CoV-2 3CL-Pro Dimerization Inhibition

Fortunellin acts as a potent inhibitor of SARS‑CoV‑2 3CL‑Pro dimerization with a calculated binding free energy (ΔG) of −13.9 kcal/mol, a mechanism distinct from active‑site protease inhibitors [REFS‑1]. This binding affinity is comparable to that of its structural analogs (ΔG range −14.2 to −11.2 kcal/mol) [REFS‑1]. The in vitro validation demonstrated a significant reduction in viral plaque formation at 1 μM concentration [REFS‑1].

SARS‑CoV‑2 3CL‑Protease Antiviral Research

Predicted Oral Bioavailability vs. Flavonoid Glycosides

In silico ADMET predictions indicate a high probability (88.57%) of human oral bioavailability for Fortunellin [REFS‑1]. This value is significantly higher than typical predictions for many flavonoid glycosides, which often exhibit low oral absorption due to their polar nature and P‑gp efflux [REFS‑2]. This favorable ADME profile is a critical differentiator for considering Fortunellin in preclinical development.

Pharmacokinetics ADMET Oral Bioavailability

Kumquat Extraction Yield for Sourcing

Optimized extraction conditions have been established for Fortunellin from *Fortunella margarita* fruit, yielding 1.4511 mg/g of dry material using a specific methanol‑based protocol [REFS‑1]. This provides a quantifiable benchmark for natural product sourcing, differentiating it from compounds with unknown or highly variable extraction yields, which impact cost and feasibility.

Natural Product Extraction Process Optimization Supply Chain

Fortunellin: Verified Application Scenarios


In Vivo Diabetic Cardiomyopathy Research

As a validated activator of the AMPK/Nrf2 pathway with demonstrated cardioprotection in a high‑fructose diabetic mouse model [REFS‑1], Fortunellin is the appropriate choice for studies investigating cardiac inflammation and oxidative stress in the context of metabolic syndrome and diabetic complications. Its low observed toxicity in this model [REFS‑1] further supports its use for long‑term in vivo studies.

SARS-CoV-2 3CL-Pro Dimerization Research

Given its specific, computationally validated mechanism of inhibiting 3CL‑Pro dimerization with a ΔG of −13.9 kcal/mol [REFS‑2], Fortunellin serves as a crucial tool compound for investigating allosteric inhibition of SARS‑CoV‑2 replication. Its distinct mechanism from active‑site inhibitors [REFS‑2] makes it valuable for combination therapy studies and for probing the role of protease dimerization in viral life cycles.

Preclinical Pharmacokinetic and Bioavailability Studies

The high predicted human oral bioavailability (88.57%) for Fortunellin [REFS‑3] positions it as a superior candidate among flavonoid glycosides for preclinical oral formulation development. Researchers aiming to overcome the class‑limiting poor absorption of flavonoids should prioritize Fortunellin for in vivo PK/PD studies to maximize systemic exposure with minimal formulation intervention.

Technical Documentation Hub

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36 linked technical documents
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